Cas no 807631-10-3 (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride)
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride Propiedades químicas y físicas
Nombre e identificación
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- 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride
- alpha-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride
- Bohb hydrochloride
- BOH-2C-b hydrochloride
- beta-Hydroxy 2c-b hydrochloride
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride
- Benzenemethanol, alpha-(aminomethyl)-4-bromo-2,5-dimethoxy-, hydrochloride
- Benzenemethanol, alpha-(aminomethyl)-4-bromo-2,5-dimethoxy-, hydrochloride (1:1)
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride
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- Renchi: 1S/C10H14BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4,8,13H,5,12H2,1-2H3;1H
- Clave inchi: YUKXSQBBUXYJJA-UHFFFAOYSA-N
- Sonrisas: BrC1C([H])=C(C(=C([H])C=1OC([H])([H])[H])C([H])(C([H])([H])N([H])[H])O[H])OC([H])([H])[H].Cl[H]
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 194
- Superficie del Polo topológico: 64.7
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01LJ3B-1mg |
α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride |
807631-10-3 | ≥98% | 1mg |
$166.00 | 2024-04-21 | |
| 1PlusChem | 1P01LJ3B-5mg |
α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride |
807631-10-3 | ≥98% | 5mg |
$500.00 | 2024-04-21 | |
| A2B Chem LLC | BA83335-1mg |
α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride |
807631-10-3 | ≥98% | 1mg |
$106.00 | 2024-04-19 | |
| A2B Chem LLC | BA83335-5mg |
α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride |
807631-10-3 | ≥98% | 5mg |
$364.00 | 2024-04-19 |
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride Literatura relevante
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Información adicional sobre 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol Hydrochloride: A Novel Compound in Neuropharmacology
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride represents a unique chemical entity with potential applications in the field of neuropharmacology. This compound, identified by the CAS number 807631-10-3, is a derivative of 1-(4-bromo-2,5-dimethoxyphenyl)ethanol with added hydrochloride salt. Its molecular structure features a phenyl ring substituted with bromine and methoxy groups, which are critical for its pharmacological activity. Recent studies have highlighted the role of such 2,5-dimethoxyphenyl moieties in modulating serotonin and dopamine receptor interactions, making this compound a subject of interest in the development of novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which is essential for pharmaceutical formulations. The presence of the 2-amino group suggests potential interactions with monoamine neurotransmitter systems, a key factor in the treatment of mood disorders and neurological conditions. Researchers have observed that the 4-bromo substituent may influence the compound's affinity for specific receptor subtypes, thereby altering its pharmacological profile.
In recent years, the study of 2,5-dimethoxyphenyl-containing compounds has gained momentum due to their potential in addressing mental health disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-(4-bromo-2,5-dimethoxyphenyl)ethanol exhibited significant antidepressant activity in preclinical models. This finding underscores the importance of the 4-bromo and 2,5-dimeth,oxyphe nyl moieties in modulating serotonergic pathways, which are central to the pathophysiology of depression.
The hydrochloride salt form of this compound is particularly relevant in drug development due to its enhanced stability and solubility. These properties are crucial for ensuring consistent therapeutic outcomes. Additionally, the 2-amino group may contribute to the compound's ability to cross the blood-brain barrier, a critical factor in the efficacy of central nervous system (CNS) drugs. This characteristic is especially important for compounds targeting neurological conditions such as Parkinson's disease or Alzheimer's disease.
Recent advances in computational modeling have provided insights into the molecular mechanisms of action of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride. A 2024 study using molecular docking simulations revealed that the compound binds selectively to serotonin receptor subtypes, including 5-HT1A and 5-HT2A. This selectivity is significant because it may reduce off-target effects, which are a common challenge in the development of CNS drugs. The 4-bromo substituent was found to play a key role in stabilizing the ligand-receptor interaction, enhancing the compound's potency.
The 2,5-dimethoxyphenyl group is also implicated in the compound's interaction with dopamine receptors, which are implicated in both mood regulation and motor control. A 2023 clinical trial investigating the therapeutic potential of similar compounds reported promising results in patients with treatment-resistant depression. These findings suggest that the 2,5-dimethoxyphenyl moiety may contribute to the compound's ability to modulate both serotonergic and dopaminergic pathways, offering a dual mechanism of action.
From a synthetic perspective, the hydrochloride salt form of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol is advantageous for industrial production. The compound's structure allows for efficient synthesis through well-established methods, such as electrophilic substitution reactions. This synthetic tractability is essential for scaling up production to meet pharmaceutical demands. Additionally, the 2-amino group provides a versatile platform for further chemical modifications, enabling the development of analogs with tailored pharmacological properties.
The 4-bromo substituent in this compound is a critical determinant of its pharmacological profile. Studies have shown that the presence of bromine at the 4-position enhances the compound's ability to interact with specific receptor subtypes, thereby improving its therapeutic potential. This is in contrast to compounds with other halogen substitutions, which may exhibit different receptor selectivity profiles. The 4-bromo group also contributes to the compound's metabolic stability, reducing the risk of rapid degradation in vivo.
Recent research has also explored the potential of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride in the treatment of neurodegenerative diseases. A 2024 preclinical study found that the compound exhibited neuroprotective effects in models of Parkinson's disease, likely due to its ability to modulate dopamine receptor activity. These findings highlight the versatility of the 2,5-dimethoxyphenyl moiety in addressing complex neurological conditions.
The hydrochloride salt form of this compound is also being investigated for its potential in drug delivery systems. Its enhanced solubility makes it suitable for formulations that require rapid onset of action, such as oral or injectable preparations. Additionally, the 2-amino group may facilitate the development of prodrugs, which could improve the compound's bioavailability and reduce side effects.
In conclusion, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride is a promising compound with a unique molecular structure that offers significant therapeutic potential. The interplay between its 2-amino, 4-bromo, and 2,5-dimethoxyphenyl moieties provides a foundation for further exploration in the fields of neuropharmacology and drug development. As research continues, this compound may emerge as a valuable tool in the treatment of neurological and psychiatric disorders.
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